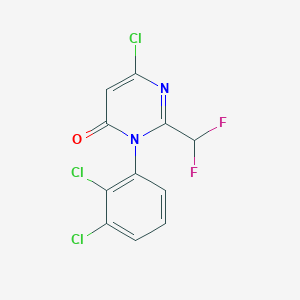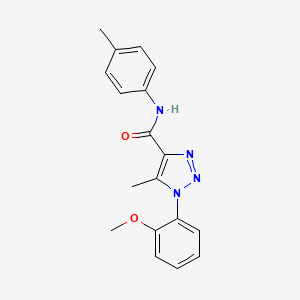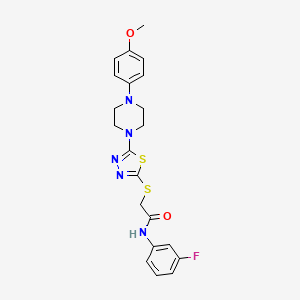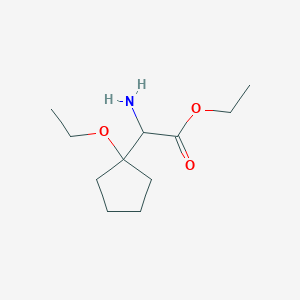
2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The structure also includes a 1,2,3-triazole ring, another heterocycle containing three nitrogen atoms, which is substituted with methyl and p-tolyl groups. This compound is part of a class of molecules that have been studied for their potential antibacterial activities against various bacterial strains such as E. coli, P. aeruginosa, B. subtilis, and S. aureus .
Synthesis Analysis
The synthesis of related 2-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-oxadiazole derivatives involves starting from I-aryl-5-methyl-1,2,3-triazol-4-formhydrazide. The process includes the formation of acylhydrazone intermediates and subsequent reactions to form the final oxadiazole derivatives . Another synthesis method for similar compounds utilizes a multicomponent reaction with CuI as a catalyst, involving C–S bond formation and azide–alkyne cyclocondensation .
Molecular Structure Analysis
The molecular structure of these derivatives has been confirmed by spectroscopic analysis. For instance, the structure of 2-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-benzalthio-1,3,4-oxadiazole, a related compound, was further validated by X-ray crystallography . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The oxadiazole and triazole rings in these compounds are known to participate in various chemical reactions. For example, the triazole ring can be involved in click chemistry procedures, which are widely used for creating substances with potential biological activity . The oxadiazole derivatives have also been used as ligands in the preparation of palladium(II) complexes, which have shown high turnover numbers in C–C cross-coupling reactions, a type of reaction important in the synthesis of complex organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the 1,3,4-oxadiazole and 1,2,3-triazole rings. These heterocycles contribute to the compound's stability, electronic characteristics, and potential biological activity. The antibacterial activity of these compounds has been studied, and they have shown effectiveness against various bacterial strains, indicating that they possess properties that can interfere with bacterial growth and survival . The solubility, melting point, and other physical properties would be determined by the specific substituents on the rings and the overall molecular structure.
Applications De Recherche Scientifique
Catalytic Activity and Green Chemistry
One intriguing application of compounds structurally related to 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is found in the realm of catalysis and green chemistry. Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, which share a close structural relationship, have been synthesized via click-chemistry procedures. These compounds, when used as ligands for palladium(II) complexes, demonstrate high-turnover-number catalysis for C-C cross-coupling reactions under environmentally friendly conditions. This application underscores the compound's potential in facilitating sustainable chemical processes (Bumagin et al., 2018).
Corrosion Inhibition
Another significant area of application for related 1,3,4-oxadiazole derivatives is in corrosion inhibition. These derivatives have been assessed for their effectiveness in protecting mild steel against corrosion in sulfuric acid environments. Studies employing a combination of gravimetric, electrochemical, scanning electron microscopy (SEM), and computational methods reveal that these compounds form protective layers on metal surfaces, thereby inhibiting corrosion. The adsorption characteristics, described by the Langmuir adsorption isotherm, suggest a mix of physisorption and chemisorption mechanisms on the mild steel surface, indicating the compound's utility in material preservation (Ammal et al., 2018).
Antimicrobial and Antiprotozoal Activities
Compounds bearing the 1,2,4-oxadiazole and 1,2,3-triazole motifs are noted for their bioactivity, including antimicrobial and antiprotozoal effects. Novel oxadiazolyl pyrrolo triazole diones, for instance, have been synthesized and tested for their in vitro activities against various protozoal pathogens, showcasing potential as anti-protozoal and anti-cancer agents. The structural characterization and bioactivity screening of these compounds highlight their promising applications in medicinal chemistry and drug development (Dürüst et al., 2012).
Environmental Pollution Mitigation
Research on benzotriazoles, which are structurally akin to the compound , reveals their role as persistent environmental pollutants due to their use as corrosion inhibitors. Studies on the elimination of benzotriazoles in wastewater treatment plants and their presence in surface and drinking water highlight the importance of understanding and mitigating the environmental impact of such compounds. This research points towards the need for improved water treatment technologies to remove such persistent pollutants from water sources, thereby contributing to environmental protection efforts (Reemtsma et al., 2010).
Propriétés
IUPAC Name |
2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-8-10-15(11-9-12)24-14(3)17(20-23-24)19-22-21-18(25-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXTZMODWTRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)

![2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2512023.png)
![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)




![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)

![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)
![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)
![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)